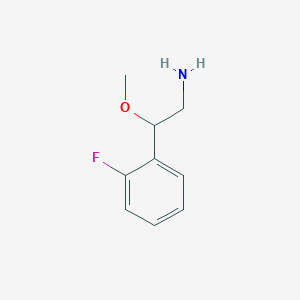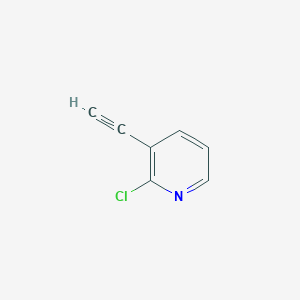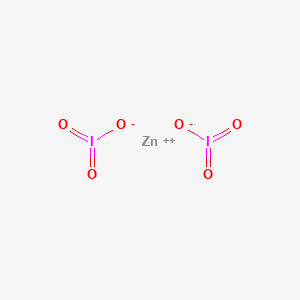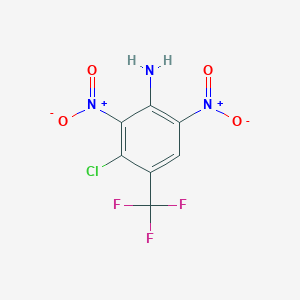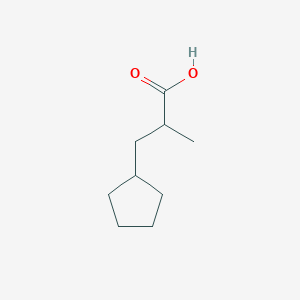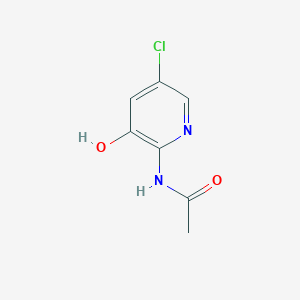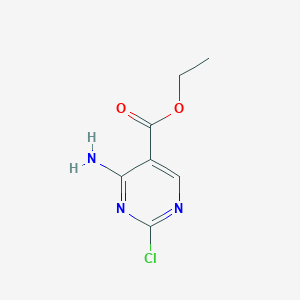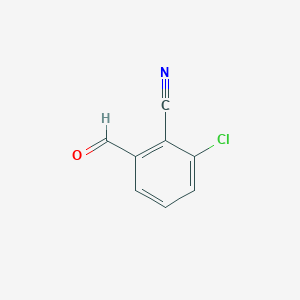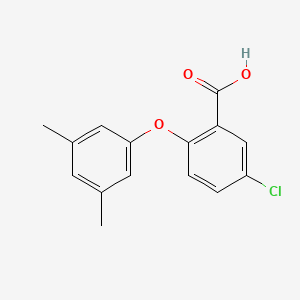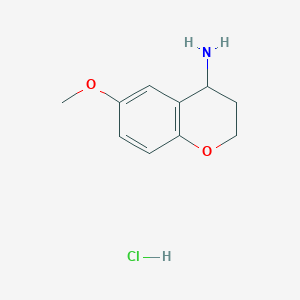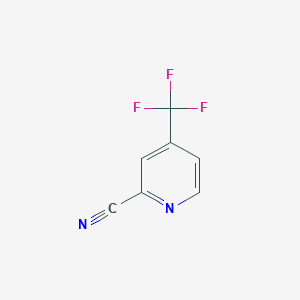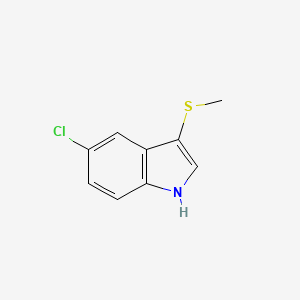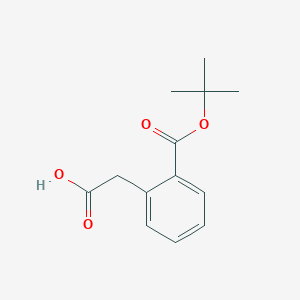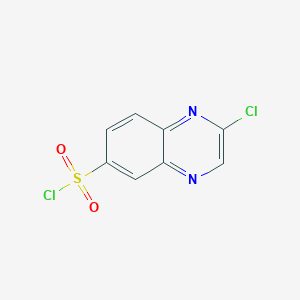
2-Chloroquinoxaline-6-sulfonyl chloride
Descripción general
Descripción
2-Chloroquinoxaline-6-sulfonyl chloride is a chemical compound with the molecular formula C8H4Cl2N2O2S and a molecular weight of 263.1 . It is a powder with a melting point of 127-128°C . The IUPAC name for this compound is 2-chloro-6-quinoxalinesulfonyl chloride .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as 2-Chloroquinoxaline-6-sulfonyl chloride, can be achieved through chlorosulfonation . A simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts enables a convenient, safe, and environmentally benign synthesis of diverse sulfonyl chlorides .Molecular Structure Analysis
The InChI code for 2-Chloroquinoxaline-6-sulfonyl chloride is 1S/C8H4Cl2N2O2S/c9-8-4-11-7-3-5 (15 (10,13)14)1-2-6 (7)12-8/h1-4H . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloroquinoxaline-6-sulfonyl chloride are not available in the search results, sulfonyl chlorides in general are known to be reactive. They can undergo a variety of reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
2-Chloroquinoxaline-6-sulfonyl chloride is a powder with a melting point of 127-128°C .Aplicaciones Científicas De Investigación
Nucleophilic Substitution and Antibacterial Activity
2-Chloroquinoxaline-6-sulfonyl chloride demonstrates potential in nucleophilic substitution reactions and has been evaluated for antibacterial properties. For example, Babu and Srinivasu (2021) found that substituted 6-chloro-2-phenoxyquinoxaline derivatives, synthesized using different heteroaryl and sulfonyl chlorides, exhibited antibacterial activity (Babu & Srinivasu, 2021).
Antimicrobial and DNA Gyrase Inhibitor Activity
Sulfonylquinoxaline derivatives, including those involving 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride, have been synthesized and shown to possess antimicrobial properties and act as DNA gyrase inhibitors. Ammar et al. (2020) reported that these compounds demonstrated significant activity against various bacteria and fungi, with some showing high immunostimulatory action (Ammar et al., 2020).
Synthesis and Characterization of Derivatives
Festus and Craig (2021) described the synthesis and characterization of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide and its derivatives. These compounds were characterized by various spectral methods and their synthesis was noted for being efficient and environmentally friendly (Festus & Craig, 2021).
Potential Antineoplastic and Immunosuppressive Activity
Chloroquinoxaline sulfonamide, a chlorinated heterocyclic sulfanilamide derived from 2-Chloroquinoxaline-6-sulfonyl chloride, has shown potential in antineoplastic and immunosuppressive activities. This compound poisons topoisomerase II alpha and beta, causing double-stranded breaks in DNA and apoptosis (Chloroquinoxaline Sulfonamide, 2020).
Analytical Chemistry Applications
In analytical chemistry, derivatives of 2-Chloroquinoxaline-6-sulfonyl chloride like anthraquinone-2-sulfonyl chloride have been used as derivatization reagents. Feng et al. (2002) synthesized a new sulfonating agent and demonstrated its application in the analysis of amines through HPLC (Feng et al., 2002).
Safety And Hazards
This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Direcciones Futuras
While specific future directions for 2-Chloroquinoxaline-6-sulfonyl chloride are not available in the search results, quinoxaline derivatives are a subject of extensive research due to their wide range of physicochemical and biological activities . Therefore, it is likely that future research will continue to explore the potential applications of these compounds in various fields.
Propiedades
IUPAC Name |
2-chloroquinoxaline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2S/c9-8-4-11-7-3-5(15(10,13)14)1-2-6(7)12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFZYTKDWOECHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinoxaline-6-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



